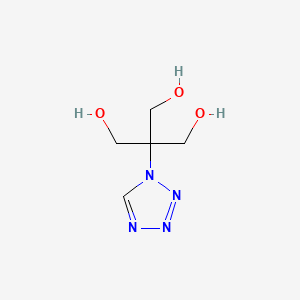
2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol, commonly known as HMTD, is a white crystalline powder that is used in scientific research applications. It is a tetrazole-based explosive that has been used in improvised explosive devices (IEDs) and is classified as a high explosive. Despite its association with terrorism, HMTD has important scientific research applications that make it a valuable tool in the field of chemistry.
Applications De Recherche Scientifique
Spin-Crossover Complexes
A study conducted by Białońska, Bronisz, and Weselski (2008) introduced a bitopic ligand synthesized from a related compound, exhibiting a high-spin to low-spin transition in iron(II) complexes. This research illustrates the compound's role in the development of spin-crossover materials, which are significant in information storage and sensors. The ligand's interaction with iron results in a 1D coordination polymer demonstrating a reversible spin-state transition, showcasing its potential in molecular electronics and spintronics applications (Białońska, Bronisz, & Weselski, 2008).
Microbial Production of Diols
Diols, including compounds similar to 2-(Hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol, are considered platform chemicals for producing green chemicals and fuels. Zeng and Sabra (2011) reviewed the microbial production of diols, emphasizing the importance of engineering production strains and optimizing fermentation processes. This research highlights the compound's significance in the biotechnological production of environmentally friendly chemicals (Zeng & Sabra, 2011).
Luminescent Properties of Zinc(II) Complexes
Research by Li, Li, Xu, and Guo (2015) focused on the synthesis of zinc(II) coordination polymers using flexible bis(tetrazolate) ligands. This study revealed that the ligands based on similar compounds can link zinc ions into various dimensional structures, which are further extended into networks by in situ formed bridges. These complexes exhibited significant fluorescent emissions, suggesting applications in luminescent materials and optical devices (Li, Li, Xu, & Guo, 2015).
Hydrothermal Synthesis Methods
Wang, Cai, and Xiong (2013) developed a clean and safe hydrothermal synthesis method for producing a compound with a similar structure, achieving high yield and purity without further recrystallization. This method exemplifies the compound's utility in synthesizing other complex chemicals through environmentally friendly processes (Wang, Cai, & Xiong, 2013).
Coordination and Stability Constants of Cu(II) Complexes
Nagaj et al. (2013) revisited the complex formation between a similar compound (Tris buffer) and Cu(II), finding that the maximum stoichiometry of Tris to Cu(II) is 2 and that dimeric complexes are formed at neutral pH. This research provides vital insights into the compound's behavior in biochemical applications, particularly in influencing interactions with biomolecules (Nagaj et al., 2013).
Propriétés
IUPAC Name |
2-(hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O3/c10-1-5(2-11,3-12)9-4-6-7-8-9/h4,10-12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZLUFRHLWXBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1C(CO)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Tert-butyl-3-[(3-chloro-4-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2657948.png)
![2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2657949.png)
![3-(2-Bromophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2657951.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2657954.png)

![N,N'-((3aR,4S,7R,7aS)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657956.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2657958.png)


![6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2657961.png)